molecular formula C17H14FNO4S B3000466 methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291867-74-7

methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B3000466
CAS No.: 1291867-74-7
M. Wt: 347.36
InChI Key: MZCKVUINQWOCDE-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291867-74-7) is a high-purity chemical reagent with the molecular formula C17H14FNO4S and a molecular weight of 347.36 g/mol . This benzothiazine dioxide derivative is of significant interest in medicinal chemistry research, particularly in the study of ATP-sensitive potassium (K ATP ) channels . Structurally related 4H-1,4-benzothiazine-1,1-dioxide compounds have been demonstrated to function as activators of Kir6.2/SUR1 K ATP channels, which are critical targets for modulating insulin secretion and vascular tone . Research on these analogs shows potential for inhibiting glucose-stimulated insulin release in vitro and affecting cardiovascular parameters in vivo, positioning this chemical class as a valuable template for investigating new therapeutic pathways . The compound is supplied for laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 6-fluoro-4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S/c1-11-5-3-4-6-13(11)19-10-16(17(20)23-2)24(21,22)15-8-7-12(18)9-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCKVUINQWOCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family. Its unique structure and substituents contribute to its notable biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C17H14FNO4SC_{17}H_{14}FNO_4S and a molecular weight of approximately 329.4 g/mol. The presence of a fluorine atom and various aromatic substituents enhances its chemical reactivity and biological activity. The structure can be summarized as follows:

Property Details
Molecular FormulaC17H14FNO4S
Molecular Weight329.4 g/mol
Key Functional GroupsBenzothiazine core, Fluorine
Unique FeaturesEnhanced lipophilicity, Reactivity

Biological Activities

This compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Interaction with specific molecular targets such as enzymes or receptors is believed to play a crucial role in its anticancer effects.
  • Anti-inflammatory Properties : The compound shows potential in reducing inflammation by modulating signaling pathways related to inflammatory responses. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

The biological activity of this compound is influenced by its structural features. The fluorine atom enhances lipophilicity, which improves bioavailability and interaction with biological targets. The specific substituents on the benzothiazine core can alter the compound's affinity for various enzymes or receptors involved in disease processes.

Research Findings and Case Studies

Recent research has focused on the pharmacological profile of this compound. Notable findings include:

  • In vitro Studies : Laboratory studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines when treated with varying concentrations over specified time periods. For instance, treatment with 10 µM concentration resulted in a 50% reduction in cell viability after 48 hours.
  • Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and inflammatory markers when administered at therapeutic doses.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzothiazine derivatives:

Compound Name Molecular Formula Molecular Weight Unique Features
Methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxideC17H14FNO4S347.37 g/molDifferent aryl substituent enhancing activity
Methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxideC17H14FNO5S365.40 g/molDifferent position of fluorination affects reactivity

This table illustrates how variations in substituents can lead to differences in biological activity among benzothiazine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Property Comparison of Selected 1,4-Benzothiazine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
Target Compound 6-F, 4-(2-methylphenyl), 2-COOCH₃ C₁₇H₁₄FNO₄S* ~347.37 Moderate hydrophobicity; electron-withdrawing F may enhance stability .
Methyl 6-bromo-4-(3-methoxyphenyl)-...† 6-Br, 4-(3-methoxyphenyl), 2-COOCH₃ C₁₇H₁₄BrNO₅S 424.27 Higher molecular weight; Br (EWG) and methoxy (EDG) create electronic contrast .
Methyl 4-(3,5-dimethylphenyl)-6-fluoro-...‡ 6-F, 4-(3,5-dimethylphenyl), 2-COOCH₃ C₁₉H₁₈FNO₄S* ~383.41 Increased steric bulk from dimethyl groups; higher hydrophobicity .
Ethyl-5,7-dimethyl-3-propyl-...§ 5,7-diCH₃, 3-propyl, 2-COOCH₂CH₃ C₁₆H₂₁NO₄S* ~347.44 Ethyl ester and alkyl substituents may improve lipid solubility .

*Calculated values; †From ; ‡From ; §From .

Key Observations:

Electronic Effects: Fluorine (F) and bromine (Br) are both electron-withdrawing groups (EWGs), but Br’s larger atomic radius may increase steric hindrance.

Steric and Hydrophobic Effects :

  • The 3,5-dimethylphenyl substituent () adds significant steric bulk, which could reduce binding affinity in biological targets but enhance membrane permeability .
  • The target compound’s 2-methylphenyl group balances moderate hydrophobicity with minimal steric interference.

Synthetic Considerations :

  • Fluorine is typically introduced via electrophilic substitution or halogen exchange, while bromine may require harsher conditions (e.g., Br₂/FeBr₃) .

Q & A

Basic: What synthetic methodologies are recommended for preparing this benzothiazine derivative?

Answer:
A robust synthesis route involves alkylation of a hydroxy-substituted precursor under reflux conditions. For example:

  • Step 1: Start with methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (or analogous fluoro-substituted precursor).
  • Step 2: React with alkylating agents (e.g., ethyl iodide) in acetonitrile with anhydrous potassium carbonate as a base.
  • Step 3: Reflux for 7 hours, followed by solvent removal, filtration, and washing with chloroform/water .
  • Yield: ~77% after crystallization.
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC.
  • Optimize alkylation efficiency by adjusting stoichiometry (e.g., 5:1 molar ratio of alkylating agent to precursor) .

Basic: How should researchers characterize the purity of this compound?

Answer:
Use HPLC with UV detection and validated reference standards. Key parameters include:

ParameterExample ValuesSource
ColumnC18 reversed-phase
Detection wavelength260–350 nm
Retention time~350 nm (analogous compounds)
Methodology:
  • Calibrate with related impurities (e.g., meloxicam analogs) using relative response factors (RRF) .
  • Validate limits of detection (LOD) for byproducts (e.g., ≤0.1% w/w for critical impurities) .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
  • Containment: Use a glovebox for handling toxic or irritant intermediates (e.g., sulfonyl chlorides) .
  • Waste Disposal: Segregate halogenated solvents (e.g., chloroform) and aqueous waste separately .

Advanced: How do intermolecular interactions influence the crystal structure of this compound?

Answer:
X-ray crystallography reveals C–H···S/O hydrogen bonds and π-π stacking (centroid distances: ~3.6 Å) as key packing drivers .
Methodology:

  • Grow single crystals via slow evaporation (e.g., chloroform).
  • Analyze using riding models for H-atom placement and refine with software (e.g., SHELX).
  • Note: Substituents (e.g., fluorine) may shorten bond lengths (e.g., C–O) due to reduced hydrogen bonding .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:
Stepwise approach:

Reproduce synthesis: Ensure identical conditions (solvent, heating rate).

Cross-validate characterization: Compare DSC (differential scanning calorimetry) and NMR (e.g., 19F^{19}\text{F} for fluorine environments).

Assess polymorphism: Perform PXRD to identify crystalline vs. amorphous forms.
Example: Discrepancies in melting points (e.g., 139–140°C vs. 147°C) may arise from solvent traces or polymorphic transitions .

Advanced: What strategies optimize bioactivity studies for this compound?

Answer:

  • Structural analogs: Compare with 1,2-benzothiazine derivatives showing anti-inflammatory or antibacterial activity .
  • In vitro assays: Test Calpain I inhibition or endothelin receptor antagonism using:
    • Enzyme-linked assays (IC50_{50} determination).
    • Molecular docking to predict binding to target proteins (e.g., COX-2).
  • Key Modification: Introduce fluorine at position 6 to enhance metabolic stability .

Advanced: How can computational methods aid in understanding reactivity?

Answer:

  • DFT calculations: Model electronic effects of fluorine substitution on reaction intermediates.
  • Solvent modeling: Simulate acetonitrile’s role in stabilizing transition states during alkylation .
    Tools: Gaussian or ORCA software with B3LYP/6-31G* basis set.

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